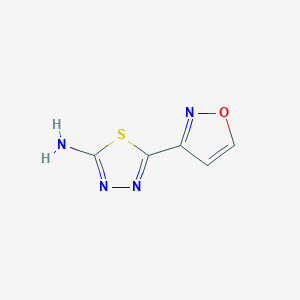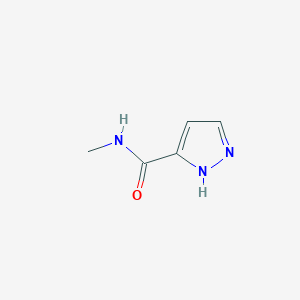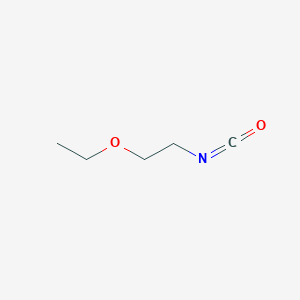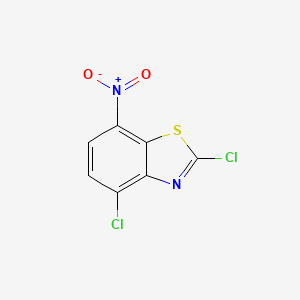
2,4-dichloro-7-nitro-1,3-benzothiazole
描述
2,4-Dichloro-7-nitro-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a nitro group at position 7 on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry and material science .
作用机制
Target of Action
The primary target of 2,4-Dichloro-7-nitrobenzothiazole is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the termination of nerve impulses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid . This makes AChE a crucial target for the treatment of neurodegenerative disorders .
Mode of Action
2,4-Dichloro-7-nitrobenzothiazole interacts with its target, AChE, by inhibiting its activity . The compound’s derivatives have been found to inhibit AChE with IC50 values in the nanomolar to micromolar range . This inhibition is achieved through a mixed type and reversible mode of enzyme inhibition . The effectiveness of this interaction is influenced by factors such as hydrogen bonding and π – π interactions .
Biochemical Pathways
Given its target, it can be inferred that it impacts the cholinergic neurotransmission pathway by inhibiting ache . This inhibition prevents the breakdown of acetylcholine, thereby prolonging its action and potentially alleviating symptoms of neurodegenerative disorders.
Pharmacokinetics
In silico molecular and admet properties of related compounds have been predicted to explore their drug likeness for potential oral use as antineurodegenerative agents .
Result of Action
The inhibition of AChE by 2,4-Dichloro-7-nitrobenzothiazole results in an increase in the concentration of acetylcholine in the synaptic cleft . This can enhance cholinergic neurotransmission, which may be beneficial in conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7-nitro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with 2,4-dichloronitrobenzene under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
化学反应分析
Types of Reactions
2,4-Dichloro-7-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of substituted benzothiazoles.
Reduction: Formation of 2,4-dichloro-7-amino-1,3-benzothiazole.
Oxidation: Formation of sulfoxides or sulfones.
科学研究应用
2,4-Dichloro-7-nitro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other materials
相似化合物的比较
Similar Compounds
2,4-Dichloro-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activity.
7-Nitro-1,3-benzothiazole: Lacks the chlorine substituents, potentially affecting its reactivity and applications.
2,4-Dichloro-7-nitro-1,3-benzoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties
Uniqueness
2,4-Dichloro-7-nitro-1,3-benzothiazole is unique due to the combination of chlorine and nitro substituents on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2,4-dichloro-7-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)6-5(3)10-7(9)14-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLBRHYORVOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])SC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,6R)-6-Methyloxan-2-yl]acetic acid](/img/structure/B3386058.png)




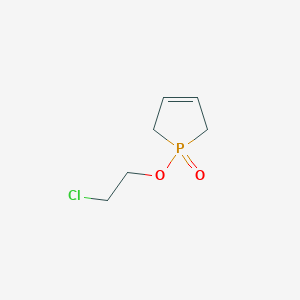
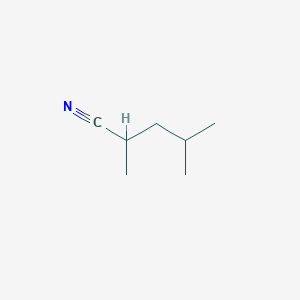

![4-[4-(ethoxycarbonyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3386100.png)
